(1R)-(-)-(10-Camphorsulfonyl)oxaziridine
Description
Significance as a Chiral Auxiliary and Enantioselective Oxidant in Organic Chemistry
The primary significance of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine lies in its role as a highly effective, reagent-controlled oxidant for the asymmetric hydroxylation of prochiral enolates, carbanions, and other nucleophiles. chemicalbook.comorganic-chemistry.org This transformation is one of the most fundamental methods for introducing a hydroxyl group adjacent to a carbonyl group, yielding optically active α-hydroxy carbonyl compounds. organic-chemistry.orgorgsyn.org These products are crucial building blocks and intermediates in the synthesis of numerous biologically active natural products and pharmaceuticals. orgsyn.org
The reagent's efficacy extends to the asymmetric oxidation of various substrates. For instance, it is employed in the synthesis of polyhydroxylated pyrrolidines, proton pump inhibitors, and for the diastereoselective hydroxylation of complex molecules like chlorophyll (B73375) enolates. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The mechanism of oxidation is believed to proceed via an SN2-type transition state, where the nucleophile attacks the electrophilic oxygen atom of the oxaziridine (B8769555) ring. organic-chemistry.orgorganic-chemistry.org The steric bulk of the camphor (B46023) scaffold effectively shields one face of the oxaziridine, directing the incoming nucleophile to the opposite face and thus controlling the stereochemical outcome of the reaction. orgsyn.orgnih.gov The stereoselectivity is often high, particularly for trisubstituted enolates, yielding products with significant enantiomeric excess (ee). organic-chemistry.org
The following table details the asymmetric hydroxylation of various ketone enolates using the enantiomeric form, (+)-(camphorsulfonyl)oxaziridine, demonstrating the typical high yields and stereoselectivities achieved.
| Ketone Substrate | Product (α-hydroxy ketone) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| 2-Methyl-1-tetralone | (R)-2-Hydroxy-2-methyl-1-tetralone | 95 | 95 | organic-chemistry.org |
| 2-Methyl-1-indanone | (R)-2-Hydroxy-2-methyl-1-indanone | 94 | 90 | organic-chemistry.org |
| 2-Propyl-1-tetralone | (R)-2-Hydroxy-2-propyl-1-tetralone | 99 | 96.5 | organic-chemistry.org |
| 6-Methoxy-2-methyl-1-tetralone | (R)-2-Hydroxy-6-methoxy-2-methyl-1-tetralone | 99 | 96 | organic-chemistry.org |
Historical Development and Evolution of N-Sulfonyloxaziridine Reagents
The development of this compound is rooted in the pioneering work on N-sulfonyloxaziridines by Franklin A. Davis and his research group in the late 1970s. nih.govarkat-usa.org Prior to this, existing N-alkyl and N-aryl oxaziridines were often limited in their synthetic utility. The introduction of the sulfonyl group on the nitrogen atom created a new class of stable, yet highly reactive, electrophilic oxidants. nih.govarkat-usa.org These reagents, now commonly referred to as "Davis reagents," proved to be superior for oxygen-transfer reactions compared to their predecessors, reacting with a wide range of nucleophiles under neutral and aprotic conditions. organic-chemistry.orgarkat-usa.orgwikipedia.org
The initial syntheses of N-sulfonyloxaziridines typically involved the oxidation of the corresponding N-sulfonyl imines (sulfonimines) with meta-chloroperoxybenzoic acid (mCPBA). nih.gov A significant improvement in the synthetic methodology was the adoption of potassium peroxymonosulfate (B1194676) (known as Oxone) as the oxidant, which offered a more practical, less expensive, and safer alternative for large-scale preparations. chemicalbook.comnih.gov
The next major evolution was the development of chiral, non-racemic versions to facilitate asymmetric oxidations. The first synthetically useful approach utilized the readily available and inexpensive chiral pool molecule, camphorsulfonic acid. orgsyn.orgnih.gov By attaching this chiral auxiliary to the sulfonyl group, a new class of powerful reagents for asymmetric synthesis was born. The camphor-derived oxaziridines, including this compound and its enantiomer, became the reagents of choice for the asymmetric hydroxylation of enolates and other nucleophiles, providing access to optically active compounds with high stereochemical control. orgsyn.org
Stereochemical Purity and Chiral Integrity in Reactions Involving this compound
The high stereochemical purity of this compound is a direct consequence of its well-established synthetic route, which begins with enantiomerically pure (1R)-(-)-10-camphorsulfonic acid. chemicalbook.comuiowa.eduorgsyn.org The synthesis proceeds through several transformations, including conversion to the sulfonyl chloride, then to the sulfonamide, and subsequent cyclization to the key intermediate, (camphorsulfonyl)imine. orgsyn.orguiowa.edu Throughout these steps, the absolute configuration of the camphor backbone remains unchanged. uiowa.edu
The crucial step that guarantees the chiral integrity of the final product is the oxidation of the (camphorsulfonyl)imine to the oxaziridine. orgsyn.orgnih.gov This oxidation is highly diastereoselective. Due to the steric hindrance imposed by the camphor skeleton, the oxidant (typically Oxone) can only approach the C=N double bond from the less hindered endo face. chemicalbook.comnih.gov This directed attack results in the formation of a single diastereomer of the oxaziridine, ensuring that the product is enantiomerically pure. chemicalbook.comorgsyn.org
An interesting aspect of this synthetic sequence is the lack of a direct relationship between the sign of optical rotation and the absolute configuration. uiowa.edu For example, the transformation from the sulfonamide to the sulfonylimine, and again from the sulfonylimine to the final oxaziridine, results in a reversal of the sign of the measured optical rotation, even though the core chiral structure is preserved. uiowa.edu This highlights the importance of using absolute configuration descriptors (like R/S) rather than relying solely on optical rotation data to define a chiral molecule's stereochemistry. The robust and highly stereocontrolled synthesis ensures that this compound is available as a reagent with excellent chiral integrity for use in asymmetric reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJBUGPGFNISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104372-31-8, 104322-63-6 | |
| Record name | 11,11-dimethyl-5-oxa-3-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane-3,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S)-(+)-(10-Camphorsulphonyl)oxaziridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Strategies for 1r 10 Camphorsulfonyl Oxaziridine
Synthetic Routes from Chiral Camphorsulfonic Acid Precursors
Conversion to Camphorsulfonyl Chloride and Sulfonamide Intermediates
The initial step in the synthesis is the conversion of (1R)-(-)-10-camphorsulfonic acid to its corresponding sulfonyl chloride. This is typically achieved by treating the sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. orgsyn.orgorgsyn.org For instance, refluxing (1R)-(-)-10-camphorsulfonic acid with thionyl chloride in chloroform (B151607) yields the crude (1R)-(-)-10-camphorsulfonyl chloride. orgsyn.org A similar procedure using phosphorus pentachloride has also been reported. orgsyn.org
The resulting camphorsulfonyl chloride is often used in the next step without extensive purification. orgsyn.org It is then converted to (1R)-(-)-10-camphorsulfonamide by reaction with aqueous ammonium (B1175870) hydroxide. orgsyn.org This modified procedure, which directly transforms the crude sulfonyl chloride to the sulfonamide, is highly efficient, affording the sulfonamide in over 95% yield. orgsyn.org The sulfonamide is generally of sufficient purity to be used in the subsequent reaction. orgsyn.org
| Starting Material | Reagent(s) | Product | Yield | Reference |
| (1R)-(-)-10-Camphorsulfonic Acid | Thionyl Chloride | (1R)-(-)-10-Camphorsulfonyl Chloride | Not Isolated | orgsyn.org |
| (1R)-(-)-10-Camphorsulfonyl Chloride | Ammonium Hydroxide | (1R)-(-)-10-Camphorsulfonamide | >95% | orgsyn.org |
Optimized Oxidation Protocols for Camphorsulfonyl Imine to Oxaziridine (B8769555)
The camphorsulfonamide is then converted to the corresponding camphorsulfonyl imine. This is achieved through an acid-catalyzed cyclization. For example, heating the sulfonamide in toluene (B28343) with a catalytic amount of an acidic resin, such as Amberlyst 15, under reflux with a Dean-Stark trap to remove water, affords the (-)-(camphorsulfonyl)imine in high yield (90-95% after recrystallization). orgsyn.org
The final step is the oxidation of the camphorsulfonyl imine to the desired (1R)-(-)-(10-Camphorsulfonyl)oxaziridine. A common and effective oxidizing agent for this transformation is Oxone (potassium peroxymonosulfate) in a biphasic system of toluene and water, buffered with potassium carbonate. orgsyn.org The reaction is typically monitored by thin-layer chromatography (TLC) and is generally complete shortly after the addition of the Oxone solution. orgsyn.org Other oxidizing agents like 3-chloroperbenzoic acid (mCPBA) have also been employed. orgsyn.org
| Starting Material | Reagent(s) | Product | Yield | Reference |
| (+)-(1S)-Camphorsulfonamide | Amberlyst 15, Toluene | (-)-(Camphorsulfonyl)imine | 90-95% | orgsyn.org |
| (-)-(Camphorsulfonyl)imine | Oxone, Potassium Carbonate | (+)-(2R, 8aS)-10-Camphorylsulfonyloxaziridine | 86-90% | orgsyn.orgorgsyn.org |
Control of Diastereoselectivity in Oxaziridine Formation
A key feature of the synthesis of (10-camphorsulfonyl)oxaziridines is the high degree of diastereoselectivity observed during the oxidation of the camphorsulfonyl imine. The oxidation occurs stereoselectively from the endo face of the C=N double bond. nih.gov This is due to the steric hindrance imposed by the camphor (B46023) skeleton, which effectively blocks the exo face from the approach of the oxidizing agent. orgsyn.orgnih.gov This steric control results in the formation of a single oxaziridine diastereoisomer, which simplifies the purification process as separation of diastereomers is not required. orgsyn.org This high stereoselectivity is a significant advantage of using the camphor framework in the synthesis of chiral oxaziridines. researchgate.net
Preparation of Enantiomeric and Analogous Camphorsulfonyl Oxaziridines
The synthesis of the enantiomeric form, (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, follows the same synthetic sequence, starting from the commercially available (1S)-(+)-10-camphorsulfonic acid. orgsyn.orguiowa.edu The resulting (+)-(camphorylsulfonyl)oxaziridine exhibits opposite optical rotation to its (1R)-(-) enantiomer. For instance, (-)-(2S,8aR)-10-(camphorylsulfonyl)oxaziridine, derived from (-)-10-camphorsulfonic acid, has a reported melting point of 166–167°C and a specific rotation [α]D of +43.6° (c 2.2, CHCl3). orgsyn.org
Furthermore, various analogs of camphorsulfonyl oxaziridines have been synthesized to modulate their reactivity and steric properties. For example, derivatives with substituents on the camphor skeleton, such as (+)-(2R,8aR)-[(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine and (+)-(2R,8aR)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine, have been prepared. orgsyn.org These analogs are synthesized from the corresponding modified camphorsulfonyl imines, demonstrating the versatility of this synthetic platform for generating a range of chiral oxidizing agents. orgsyn.orgresearchgate.net
| Compound | Starting Material | Melting Point (°C) | Specific Rotation [α]D (solvent, c) | Reference |
| (+)-(2R, 8aS)-10-Camphorylsulfonyloxaziridine | (-)-(Camphorsulfonyl)imine | 225–228 (imine) | -32.7° (CHCl3, 1.9) (imine) | orgsyn.org |
| (-)-(2S,8aR)-10-(Camphorylsulfonyl)oxaziridine | (+)-10-Camphorsulfonic acid | 166–167 | +43.6° (CHCl3, 2.2) | orgsyn.org |
| (+)-(2R,8aR)-[(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine | (+)-[(8,8-dimethoxycamphoryl)sulfonyl]imine | 184–186 (dec.) | +91.6° (CHCl3, 3.39) | orgsyn.org |
| (-)-(2S,8aR)-[(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine | (+)-(Camphorylsulfonyl)imine | 189 (dec.) | -91.3° (CHCl3, 0.5) | orgsyn.org |
Mechanistic Investigations of Oxygen Atom Transfer in Asymmetric Oxidations
Elucidation of Reaction Pathways and Transition State Geometries
The oxidation of nucleophiles by (1R)-(-)-(10-Camphorsulfonyl)oxaziridine is a well-studied process, with significant research dedicated to elucidating the precise mechanism of oxygen transfer and the nature of the transition state that governs the stereoselectivity.
Characterization of the Electrophilic Oxygen Transfer Mechanism
The transfer of the oxygen atom from this compound to a nucleophile, such as an enolate, proceeds through a bimolecular nucleophilic substitution (SN2) type mechanism. organic-chemistry.orgwikipedia.orgorganic-chemistry.org In this process, the nucleophilic enolate attacks the electrophilic oxygen atom of the oxaziridine (B8769555) ring. This attack leads to the cleavage of the weak N-O bond of the strained three-membered ring and the formation of a new C-O bond. organic-chemistry.org
The reaction results in the formation of the desired α-hydroxy carbonyl compound and a sulfonimine byproduct. wikipedia.org The driving force for this reaction is the release of ring strain in the oxaziridine and the formation of a stable carbonyl group in the product. It has been noted that for the oxidation of enolates, there is no direct evidence for the formation of a stable hemiaminal intermediate that subsequently fragments. Instead, theoretical studies suggest that if a hemiaminal is formed, it occurs in an equilibrium step after the transition state.
Computational Chemistry and DFT Studies on Transition State Models
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in providing detailed insights into the geometry of the transition state for oxygen transfer from N-sulfonyloxaziridines. These studies have largely focused on rationalizing the observed stereoselectivity. uwindsor.ca
For the oxidation of alkenes and enolates, a concerted and asynchronous transition state is generally proposed. uwindsor.ca This means that the breaking of the N-O bond is more advanced than the formation of the C-O bond in the transition state. This leads to a significant buildup of partial negative charge on the nitrogen atom. uwindsor.ca
Transition state models for the hydroxylation of prochiral enolates with (camphorsulfonyl)oxaziridine derivatives have been proposed to be "open" or "nonchelated" structures. The primary factor controlling the stereochemical outcome is believed to be steric hindrance.
Influence of the Camphor (B46023) Skeleton and Chiral Environment on Stereoinduction
The remarkable stereoselectivity achieved with this compound is a direct consequence of the rigid and sterically demanding camphor backbone. This chiral scaffold creates a highly differentiated steric environment around the reactive oxaziridine oxygen atom.
The camphor skeleton effectively blocks one face of the approaching nucleophile, forcing it to attack the oxygen atom from the less hindered direction. In the case of the oxidation of (camphorsulfonyl)imine to form the oxaziridine, oxidation can only occur from the endo face of the C=N double bond due to the steric hindrance of the exo face, resulting in the formation of a single oxaziridine isomer. wikipedia.org This inherent facial bias is then transferred during the subsequent oxidation of a prochiral nucleophile.
The stereoselectivity is highly dependent on the substitution pattern of the enolate. For instance, trisubstituted enolates generally exhibit very good stereoselectivities. organic-chemistry.org The steric interactions between the substituents on the enolate and the camphor framework in the transition state are the dominant factors in determining the stereochemical outcome. organic-chemistry.org Models of the transition state highlight that the approach of the nucleophile that minimizes these steric clashes is strongly favored. organic-chemistry.org
Solvent Effects and Counterion Interactions on Reaction Stereoselectivity
The stereochemical outcome of the oxidation using this compound can be significantly influenced by the reaction conditions, particularly the choice of solvent and the nature of the enolate counterion.
The solvent can influence the aggregation state and the reactivity of the enolate, which in turn can affect the stereoselectivity of the oxidation. The use of coordinating solvents can alter the structure of the enolate in solution. For example, the addition of hexamethylphosphoramide (B148902) (HMPA), a highly polar and coordinating solvent, has been observed to diminish stereoselectivity in some cases, likely due to changes in the enolate's aggregation state. organic-chemistry.org However, in specific instances, HMPA has been shown to enhance the enantiomeric excess. organic-chemistry.org
The counterion of the enolate also plays a crucial role in the stereoselectivity of the oxidation. Studies have shown that sodium enolates often provide higher enantiomeric excesses compared to their lithium or zinc counterparts. organic-chemistry.org This suggests that the nature of the metal-oxygen bond and the degree of aggregation of the enolate, which are influenced by the counterion, are important factors in the transition state assembly.
Table 1: Effect of Counterion and Additive on the Asymmetric Oxidation of an Enolate with this compound
| Enolate Counterion | Additive | Enantiomeric Excess (% ee) |
|---|---|---|
| Sodium | None | 60-95 (for trisubstituted enolates) |
| Lithium | None | Lower than sodium enolates |
| Zinc | None | Lower than sodium enolates |
| Specific Enolate (4d) | HMPA | Significantly enhanced |
Data sourced from a study on the asymmetric oxidation of ketone enolates. organic-chemistry.org The specific enantiomeric excess values are dependent on the substrate.
Applications in Enantioselective Oxidation and Hydroxylation Reactions
Asymmetric Oxidation of Ketone Enolates
One of the most significant applications of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine and its enantiomer is the asymmetric oxidation of prochiral ketone enolates to produce optically active α-hydroxy carbonyl compounds. orgsyn.orgsigmaaldrich.com These resulting α-hydroxy ketones are valuable chiral building blocks in the synthesis of numerous biologically active natural products. orgsyn.org The reaction proceeds with high chemical yields and good to excellent enantioselectivities, typically ranging from 50% to 95% enantiomeric excess (ee). orgsyn.org
The process involves the deprotonation of a ketone with a suitable base to form a prochiral enolate, which then reacts with the (camphorsulfonyl)oxaziridine. orgsyn.org The oxaziridine's three-membered ring is the source of the electrophilic oxygen atom that is transferred to the nucleophilic enolate. orgsyn.org A key advantage of this method is that since the stereochemistry of the product is controlled by the configuration of the oxaziridine (B8769555), both enantiomers of the α-hydroxy carbonyl product can be accessed by selecting either the (+)-(1S) or (-)-(1R) enantiomer of the reagent. orgsyn.org The reaction mechanism is proposed to involve an open, SN2-type transition state. organic-chemistry.org This method provides a reliable route to enantiomerically enriched α-hydroxy ketones, which are important intermediates in the synthesis of various biologically active compounds. organic-chemistry.org
The enantioselectivity of the oxidation is significantly influenced by several factors, primarily the substitution pattern and the solution structure of the ketone enolate. organic-chemistry.org The geometry of the enolate (Z vs. E) appears to play a secondary role in determining the stereochemical outcome. organic-chemistry.org
Research has shown that trisubstituted ketone enolates generally provide very good stereoselectivities, with enantiomeric excesses often ranging from 60% to 95% ee. organic-chemistry.org In contrast, tetrasubstituted enolates typically yield lower enantioselectivities, in the range of 21–30% ee. organic-chemistry.org The nature of the counter-ion of the enolate is also crucial; sodium enolates have been found to react more effectively and with higher enantiomeric excess compared to their lithium or zinc counterparts. organic-chemistry.org Steric interactions in the transition state are believed to be the dominant factor controlling the selectivity, favoring the less hindered approach of the enolate to the oxaziridine oxygen. organic-chemistry.org
The table below presents data on the asymmetric hydroxylation of various ketone enolates using (camphorsulfonyl)oxaziridine, illustrating the influence of substrate structure and reaction conditions on the yield and enantioselectivity.
| Ketone Substrate | Base/Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) | Configuration |
| PhC(O)CH₂Ph | LDA | 0 | 70 | 68 | S |
| trisubstituted enolates | Sodium base | N/A | High | 60-95 | N/A |
| tetrasubstituted enolates | Sodium base | N/A | High | 21-30 | N/A |
Data sourced from Organic Syntheses and Journal of the American Chemical Society. orgsyn.orgorganic-chemistry.org
Enantioselective Oxidation of Sulfides to Chiral Sulfoxides
This compound and related chiral N-sulfonyloxaziridines are effective reagents for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides. orgsyn.orgresearchgate.net Chiral sulfoxides are of considerable interest as they serve as chiral auxiliaries in asymmetric synthesis and are structural components of some biologically active molecules. researchgate.netlibretexts.org This oxidation provides a direct method for creating chiral sulfoxides, though challenges such as overoxidation can arise. organic-chemistry.org
The oxidation of thioethers (sulfides) with (camphorsulfonyl)oxaziridines can produce sulfoxides with enantiomeric excesses ranging from moderate to very high levels. orgsyn.orggoogle.com For instance, the oxidation of alkyl alkylthiomethyl sulfides and aryl arylthiomethyl sulfides can yield the corresponding sulfoxides with 90-95% enantioselectivity and in 70-80% yield. google.com The stereochemical outcome is dictated by the steric environment of the oxaziridine, which directs the approach of the sulfide (B99878) to the oxygen atom. researchgate.net The reaction is believed to proceed via an attack of one of the sulfur's lone pairs on the oxaziridine oxygen. researchgate.net While generally effective, the reactivity of (camphorsulfonyl)oxaziridine is noted to be somewhat lower compared to other N-sulfonyloxaziridines, as it does not typically react with amines or alkenes under similar conditions. orgsyn.org
The table below shows the results of the asymmetric oxidation of various sulfides to the corresponding sulfoxides using a camphor-derived oxaziridine.
| Sulfide Substrate | Yield (%) | Enantiomeric Excess (% ee) |
| Alkyl alkylthiomethyl sulfides | 70-80 | 90-95 |
| Aryl arylthiomethyl sulfides | 70-80 | 90-95 |
| General Sulfides | N/A | 3-77 |
Data sourced from various studies on asymmetric sulfoxidation. orgsyn.orggoogle.com
This compound is also utilized in the asymmetric oxidation of 1,2-disulfides to produce chiral thiosulfinates. orgsyn.orgrsc.org While enantiomeric excesses in these reactions have been reported in the range of 2-13% ee, the use of this specific oxaziridine has shown improved yields and enantiopurity for certain cyclic 1,2-disulfides compared to other oxidation methods. orgsyn.orgrsc.org For example, in the oxidation of specific cyclic 1,2-disulfides, using (-)-(1R)-(10-camphorsulfonyl)oxaziridine resulted in significantly higher yields (89-95%) and improved enantiopurity (20-52% ee) compared to the Kagan oxidation method. rsc.org
| 1,2-Disulfide Substrate | Yield (%) | Enantiomeric Excess (% ee) |
| Cyclic 1,2-disulfide 12 | 89 | 52 |
| Cyclic 1,2-disulfide 14 | 95 | 20 |
Data from a study on enzyme-catalyzed and chemical oxidation of 1,2-disulfides. rsc.org
Diastereoselective Hydroxylation of Various Nucleophilic Substrates
Beyond the oxidation of simple ketone enolates and sulfides, this compound is employed for the diastereoselective hydroxylation of more complex nucleophilic substrates. sigmaaldrich.comsigmaaldrich.com This includes its use as a reactant in the diastereoselective hydroxylation of chlorophyll (B73375) a and b enolate anions. sigmaaldrich.comsigmaaldrich.com The reagent is also effective for the hydroxylation of organometallic species, such as lithium and Grignard reagents, to produce alcohols and phenols in good to excellent yields with minimal side reactions. orgsyn.org Furthermore, it has been applied to the stereoselective oxidation of vinyllithiums to generate enolates. orgsyn.org
Hydroxylation of Organometallic Reagents (e.g., Lithium and Grignard Reagents)
This compound has proven to be an exceptional reagent for the hydroxylation of organometallic compounds, particularly organolithium and Grignard reagents. orgsyn.org This method provides a reliable route to chiral alcohols and phenols with good to excellent yields, while minimizing the side reactions often encountered with other oxidants. orgsyn.org The reduced reactivity of this specific oxaziridine, when compared to other N-sulfonyloxaziridines, contributes to its high selectivity in these transformations. orgsyn.org
The reaction proceeds via a nucleophilic attack of the organometallic reagent on the electrophilic oxygen atom of the oxaziridine ring. This process is generally understood to follow an SN2-type mechanism. uwindsor.ca
Table 1: Representative Hydroxylation of Organometallic Reagents
| Organometallic Reagent | Product Type | Yield | Reference |
| Organolithium Reagents | Alcohols, Phenols | Good to Excellent | orgsyn.org |
| Grignard Reagents | Alcohols, Phenols | Good to Excellent | orgsyn.org |
Stereoselective Hydroxylation of Enolate Anions (e.g., Chlorophylls)
The asymmetric hydroxylation of enolates stands as one of the most significant applications of this compound and its enantiomer. orgsyn.org This reaction provides access to optically active α-hydroxy carbonyl compounds, which are valuable building blocks in the synthesis of biologically active natural products. orgsyn.orgdrexel.edu The reaction generally produces high chemical yields and good to excellent stereoselectivities, with enantiomeric excesses (ee) often ranging from 50% to over 95%. orgsyn.orgdrexel.edu
A notable application in this area is the diastereoselective hydroxylation of the enolate anions of chlorophylls (B1240455) a and b. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This specific transformation highlights the reagent's utility in modifying complex natural products with high stereocontrol. The stereochemical outcome of the hydroxylation is dependent on several factors, including the structure of the enolate, the specific oxaziridine used, and the reaction conditions such as temperature and the base employed. drexel.edu
Research indicates that sodium enolates tend to provide higher enantiomeric excess compared to their lithium or zinc counterparts in these oxidations. organic-chemistry.org The reaction mechanism is believed to involve an SN2-type attack of the enolate on the oxaziridine oxygen, leading to a hemiaminal intermediate that then fragments. organic-chemistry.org
Oxidation of Active Methylene (B1212753) Compounds to Chiral Alcohols
The oxidation of active methylene compounds, which can be readily converted to their corresponding enolates, is a primary application of this compound. This process is effectively an α-hydroxylation of a ketone or ester precursor, leading to the formation of chiral α-hydroxy carbonyl compounds. organic-chemistry.orgorgsyn.org
The reagent-controlled asymmetric oxidation of both trisubstituted and tetrasubstituted ketone enolates has been extensively studied. organic-chemistry.org High levels of enantiomeric excess, often exceeding 95% ee, have been achieved in the hydroxylation of acyclic secondary ketone enolates. drexel.edu However, the stereoselectivity can be lower for more sterically hindered substrates, such as tertiary substituted ketone enolates. drexel.edu For instance, the oxidation of cyclic ketone enolates like 8-methoxytetralones has been shown to yield α-hydroxy ketones with greater than 95% ee when using a modified camphorsulfonyl oxaziridine. drexel.edu
Table 2: Enantioselective Hydroxylation of Ketone Enolates
| Substrate Type | Enantiomeric Excess (ee) | Reference |
| Acyclic Secondary Ketone Enolates | >95% | drexel.edu |
| Trisubstituted Ketone Enolates | 60-95% | organic-chemistry.org |
| Acyclic Tertiary Substituted Ketone Enolates | 9-21% | drexel.edu |
| Tetrasubstituted Ketone Enolates | 21-30% | organic-chemistry.org |
Other Asymmetric Oxidations
Beyond the hydroxylation of enolates and organometallics, this compound is employed in other specialized asymmetric oxidations.
Oxidation of Enamines and Enol Esters
N-sulfonyloxaziridines, including the camphorsulfonyl derivatives, are effective reagents for the oxidation of enamines. nih.gov The oxidation of disubstituted and trisubstituted enamines with these reagents leads to the formation of α-amino ketones and α-hydroxy ketones, respectively. nih.gov The proposed mechanism involves an initial oxidation of the enamine to form an α-amino epoxide intermediate, which then rearranges to the final product. nih.gov While less common than enolate hydroxylation, the oxidation of enol esters also represents a potential application for this class of reagents.
Stereoselective Oxidation of Vinyllithiums
This compound has been successfully utilized for the stereoselective oxidation of vinyllithium (B1195746) species. orgsyn.org This reaction results in the formation of enolates, which can then be trapped or further reacted, providing a stereocontrolled route to various carbonyl-containing structures. orgsyn.org This application further underscores the versatility of this oxaziridine in reacting with carbanionic species to forge new carbon-oxygen bonds with high fidelity. orgsyn.org
Strategic Implementations in Complex Molecule Synthesis and Chiral Building Block Generation
Asymmetric Synthesis of Pharmaceutical Intermediates
The precise introduction of chiral centers is a critical challenge in pharmaceutical synthesis, as the biological activity of a drug is often dependent on its specific three-dimensional structure. (1R)-(-)-(10-Camphorsulfonyl)oxaziridine serves as a key reagent in the asymmetric synthesis of several important pharmaceutical intermediates. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Proton pump inhibitors (PPIs) are a class of drugs widely used to treat acid-related disorders. Many of these drugs, including omeprazole (B731), rabeprazole, and lansoprazole, are chiral due to a stereogenic sulfur center. The different enantiomers of these drugs can exhibit distinct pharmacological profiles. For instance, esomeprazole (B1671258) is the (S)-enantiomer of omeprazole and shows improved pharmacokinetic properties over the racemic mixture. e3s-conferences.orgresearchgate.net
The key synthetic step in producing these single-enantiomer drugs is the asymmetric oxidation of a prochiral sulfide (B99878) to a chiral sulfoxide. This compound is highly effective for this transformation. The reaction involves the oxidation of the sulfide precursor of the respective PPI. The use of the (1R)-(-) enantiomer of the oxaziridine (B8769555) selectively yields the (S)-sulfoxide, which is the active component in drugs like esomeprazole. e3s-conferences.orge3s-conferences.org This method is noted for its high yield and excellent enantiomeric selectivity, making it a valuable strategy in the industrial-scale synthesis of these important pharmaceuticals. researchgate.net
Table 1: Asymmetric Oxidation for Proton Pump Inhibitor Synthesis This table is interactive. Click on the headers to sort.
| Prochiral Substrate | Chiral Oxidant | Product Enantiomer | Corresponding Drug |
|---|---|---|---|
| Omeprazole sulfide | This compound | (S)-Omeprazole | Esomeprazole |
| Rabeprazole sulfide | This compound | (S)-Rabeprazole | N/A |
Polyhydroxylated pyrrolidines are an important class of compounds that often exhibit significant biological activity, including glycosidase inhibition, which makes them potential therapeutic agents for diabetes, viral infections, and cancer. nih.govscbt.com The stereochemical configuration of the hydroxyl groups on the pyrrolidine (B122466) ring is crucial for their biological function.
This compound is utilized in the asymmetric synthesis of these complex molecules. sigmaaldrich.comsigmaaldrich.com A common strategy involves the asymmetric α-hydroxylation of a carbonyl group within a pyrrolidine precursor. The reaction proceeds by forming an enolate from the carbonyl compound, which is then oxidized by the chiral oxaziridine. The steric environment of the this compound directs the introduction of the hydroxyl group to one face of the enolate, thereby establishing a new stereocenter with high enantiomeric purity. This method provides a reliable route to chiral α-hydroxy carbonyl compounds, which are key intermediates that can be further elaborated to afford the desired polyhydroxylated pyrrolidines. orgsyn.orgdrexel.eduwikipedia.org
Quinazoline (B50416) alkaloids are a family of natural products with a broad spectrum of biological activities. One such member, vasicinone (B1682191), exists as a pair of enantiomers, with the (S)-(-) form showing notable bronchodilatory and uterotonic effects. The stereocontrolled synthesis of the biologically active enantiomer is therefore of significant interest.
This compound has been successfully employed for the asymmetric synthesis of (S)-(-)-vasicinone. sigmaaldrich.comsigmaaldrich.com The synthesis involves the direct asymmetric oxidation of the prochiral precursor, deoxyvasicinone. In this reaction, the oxaziridine delivers an oxygen atom to the carbon atom adjacent to the carbonyl group and the nitrogen atom of the quinazoline ring system. The specific (1R)-(-) configuration of the reagent directs the oxidation to produce the (S)-enantiomer of vasicinone with high stereoselectivity. This transformation highlights the reagent's utility in the late-stage functionalization of complex molecules to install a chiral center.
Role in Oligonucleotide Synthesis and Modification
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and therapeutics. The process involves a series of repeated chemical cycles on a solid support. One of the critical steps in this cycle is the oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
In standard automated oligonucleotide synthesis, the oxidation of the P(III) phosphite triester to the P(V) phosphate triester is typically achieved using an aqueous solution of iodine. However, this standard method can be detrimental to sensitive or modified nucleobases. glenresearch.com For instance, bases like 7-deaza-dG are susceptible to damage by aqueous iodine, leading to truncated oligonucleotide sequences and reduced synthesis yields. glenresearch.com
Table 2: Comparison of Oxidizing Agents in Oligonucleotide Synthesis This table is interactive. Click on the headers to sort.
| Oxidizing Agent | Solvent | Key Advantage | Key Disadvantage |
|---|---|---|---|
| Iodine | Water/Pyridine/THF | Fast and efficient | Can damage sensitive bases; aqueous |
| This compound | Acetonitrile | Mild, non-aqueous, protects sensitive bases | Slower reaction time than iodine |
Phosphonoacetate (PACE) and thiophosphonoacetate (S-PACE) oligonucleotides are modified analogues of DNA in which the natural phosphodiester backbone is replaced with phosphonoacetate or thiophosphonoacetate linkages. These modifications can enhance properties such as nuclease resistance and cellular uptake while retaining the ability to hybridize to complementary RNA and stimulate its degradation by RNase H. umich.edu
The synthesis of these modified oligonucleotides also relies on a critical oxidation step. After the coupling of a phosphinoacetate monomer, the resulting P(III) linkage must be oxidized to the P(V) state. This compound (or its enantiomer) is a preferred reagent for this oxidation. umich.edu Its mild, non-aqueous nature ensures that the phosphinoacetate linkage is cleanly converted to the desired phosphonoacetate linkage without side reactions or degradation of the oligonucleotide chain. The use of this reagent is compatible with automated DNA synthesizers and contributes to the high-yield synthesis of these valuable modified oligonucleotides. umich.edu
Design and Application of Chiral Synthons and Auxiliaries Derived from Camphor (B46023)
The inherent chirality and rigid conformational structure of camphor have made it a cornerstone in the development of a wide array of chiral auxiliaries and synthons. These camphor-derived molecules are designed to impart stereochemical control during chemical reactions, allowing for the selective formation of one enantiomer or diastereomer over others. Among the most successful and widely utilized of these is the family of N-sulfonyloxaziridines, with this compound being a prominent member.
The strategic design of this reagent leverages the steric bulk of the camphor backbone to direct the approach of a nucleophile to the electrophilic oxygen atom of the oxaziridine ring. This controlled approach is the basis for its ability to effect highly stereoselective oxidations.
The utility of this compound is prominently demonstrated in its application as a key reagent in the total synthesis of complex natural products and pharmaceuticals. Its ability to introduce a stereocenter with high fidelity is a crucial step in these multi-step sequences.
One of the landmark applications of this reagent is in the Holton Taxol total synthesis . wikipedia.orgchemeurope.comwikiwand.com In this intricate synthesis, the enolate of a complex ketone intermediate is oxidized using (-)-camphorsulfonyl oxaziridine to install a crucial α-hydroxy ketone moiety with excellent stereocontrol. wikipedia.orgchemeurope.com This step is pivotal for the construction of the Taxol core.
Another significant industrial application is in the asymmetric synthesis of proton pump inhibitors , such as (S)-esomeprazole. e3s-conferences.orgresearchgate.net The synthesis involves the asymmetric oxidation of a prochiral sulfide to the corresponding chiral sulfoxide. The use of this compound in the presence of a base like DBU has been shown to produce esomeprazole with high enantiomeric excess. nih.gov
Furthermore, this oxaziridine is employed in the diastereoselective synthesis of polyhydroxylated pyrrolidines , which are important chiral building blocks for the synthesis of various biologically active compounds. researchgate.net Its ability to deliver an oxygen atom to a specific face of a molecule is also exploited in the diastereoselective hydroxylation of chlorophyll (B73375) a and b enolate anions , a process significant for studying the structure and function of these vital photosynthetic pigments. researchgate.net
The generation of chiral α-hydroxy carbonyl compounds, which are versatile synthons in organic synthesis, is a hallmark of this compound's utility. orgsyn.org The asymmetric oxidation of ketone enolates using this reagent has been extensively studied, with research demonstrating high levels of enantioselectivity for a range of substrates. rsc.orgdrexel.edu The stereochemical outcome is influenced by factors such as the enolate geometry and the reaction conditions, with sodium enolates often providing superior results. rsc.org A proposed open SN2-type transition state model helps to rationalize the observed stereoselectivity, where steric interactions dictate the favored pathway. rsc.org
The following table summarizes the research findings on the asymmetric hydroxylation of various ketone enolates using this compound, showcasing the high enantiomeric excesses achieved.
| Substrate (Ketone) | Product (α-Hydroxy Ketone) | Enantiomeric Excess (ee %) | Reference(s) |
| 2-Methyl-1-tetralone | (R)-2-Hydroxy-2-methyl-1-tetralone | 95 | rsc.org |
| 2-Propionyl-1-tetralone | (R)-2-Hydroxy-2-propionyl-1-tetralone | 94 | rsc.org |
| 2-Methyl-1-indanone | (R)-2-Hydroxy-2-methyl-1-indanone | 85 | rsc.org |
| Propiophenone | (R)-2-Hydroxy-1-phenyl-1-propanone | 88 | rsc.org |
| 2-Methyl-3-pentanone | (R)-3-Hydroxy-3-methyl-2-pentanone | 60 | rsc.org |
The data clearly indicates the high degree of stereocontrol exerted by this compound in these transformations, solidifying its status as a premier chiral oxidizing agent. The development and application of this and other camphor-derived auxiliaries continue to be a vibrant area of research, enabling the efficient and elegant synthesis of complex chiral molecules. nih.gov
Advanced Analytical and Spectroscopic Techniques in Research on the Compound
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis
The enantiomeric purity of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine is a critical parameter, as the presence of its (1S)-(+)-enantiomer can adversely affect the stereochemical outcome of a reaction. High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying these enantiomers. eijppr.comnih.gov
Research has led to the development of specific and accurate normal-phase HPLC methods for the enantiomeric separation of (10-Camphorsulfonyl)oxaziridine. researchgate.net These methods typically employ a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for this class of compounds. mdpi.comchromatographyonline.com
One validated method utilizes a Chiralcel OD-H column, which is a cellulose-based CSP. researchgate.net The separation is achieved using a mobile phase consisting of a mixture of n-hexane, ethanol, and trifluoroacetic acid. The resolution between the (1R) and (1S) enantiomers under these conditions is significant, allowing for accurate quantification. researchgate.net The limit of detection and limit of quantification for the undesired S-isomer have been established, ensuring the method's suitability for quality control in bulk drug substance production. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H (250 x 4.0 mm i.d., 5 µm) |
| Mobile Phase | n-Hexane : Ethanol : Trifluoroacetic Acid (90:10:0.1 v/v/v) |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Chromatographic Resolution (R) | > 3.0 |
| S-Isomer LOQ | 900 ng/ml |
| S-Isomer LOD | 400 ng/ml |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and for probing the mechanisms of its reactions. nih.goved.ac.uk Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, confirming the presence of the camphor (B46023) backbone and the strained three-membered oxaziridine (B8769555) ring. chemicalbook.comorgsyn.org
The ¹H NMR spectrum displays characteristic signals for the methyl groups and the various protons of the camphor skeleton. For the related (+)-(camphorsulfonyl)oxaziridine enantiomer, the two methyl groups appear as singlets around 1.03 and 1.18 ppm, while the CH₂-SO₂ group protons present as an AB quartet, indicating their diastereotopic nature. orgsyn.org The ¹³C NMR spectrum is equally informative, with a key signal appearing at approximately 98.76 ppm, which is attributed to the carbon atom of the oxaziridine ring. orgsyn.org These spectral data are crucial for confirming the successful synthesis and structural integrity of the compound. orgsyn.org
Beyond static structural analysis, NMR is a powerful technique for studying reaction mechanisms. nih.gov For reactions involving Davis reagents, such as the oxidation of enolates, the mechanism is understood to be an Sₙ2-type oxygen transfer. organic-chemistry.org In-situ NMR monitoring can track the consumption of the oxaziridine and the formation of products and byproducts in real-time, providing kinetic data and insight into reaction intermediates. nih.gov The use of isotopic labeling (e.g., ¹⁵N) can further illuminate the changes occurring at the nitrogen center of the oxaziridine ring during the reaction. nih.gov
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H NMR | 1.03 (s, 3H), 1.18 (s, 3H) | Methyl groups (CH₃) |
| 1.45–2.18 (m, 6H), 2.65 (d, 1H) | Camphor ring protons | |
| 3.10 and 3.28 (AB quartet, 2H, J=14.0 Hz) | Methylene (B1212753) protons adjacent to sulfonyl group (CH₂-SO₂) | |
| ¹³C NMR | 19.45, 20.42 | Methyl carbons (CH₃) |
| 26.55, 28.39, 33.64, 45.78, 48.16, 48.32, 54.07 | Camphor ring carbons | |
| 98.76 | Oxaziridine ring carbon |
Optical Rotation Studies and Correlation with Absolute Configuration
Optical rotation is a fundamental property of chiral molecules that is used to characterize the enantiomeric form of a substance and to determine its enantiomeric purity. The technique measures the angle to which a plane of polarized light is rotated when passed through a sample of a chiral compound. For this compound, the specific rotation is negative, denoted by the (-) sign in its name.
The measured specific rotation is a defining physical constant for this compound. Published data indicate a specific rotation value of approximately -44° when measured in chloroform (B151607) at a concentration of 2.2 g/100mL. sigmaaldrich.comsigmaaldrich.com Conversely, its enantiomer, (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, exhibits a specific rotation of the same magnitude but opposite in sign, approximately +44° to +45° under similar conditions. orgsyn.orgsigmaaldrich.com
This direct correlation between the sign of the optical rotation and the known absolute configuration, which is derived from its synthesis from (-)-10-camphorsulfonic acid, makes polarimetry a quick and effective method for identifying the correct enantiomer. orgsyn.org While HPLC provides a more precise measure of enantiomeric ratio, optical rotation serves as an essential, rapid check for the bulk material's stereochemical identity. The absolute configuration of the parent compound, camphorsulfonic acid, has itself been confirmed through detailed spectroscopic and X-ray crystallographic studies. researchgate.net
| Compound | Specific Rotation [α] | Conditions | Source |
|---|---|---|---|
| This compound | -44° | c = 2.2 in chloroform, 20°C | sigmaaldrich.comsigmaaldrich.com |
| (+)-(2R,8aS)-(10-Camphorylsulfonyl)oxaziridine* | +44.7° | c = 2.2 in chloroform | orgsyn.org |
*Note: The (+)-(2R,8aS) designation corresponds to the (1S)-(+) enantiomer.
Comparative Studies with Alternative Chiral Oxidizing Agents
Comparison of Reactivity and Stereoselectivity with N-Sulfamyloxaziridines
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine and N-sulfamyloxaziridines both belong to the class of N-sulfonyloxaziridines and are powerful tools for the asymmetric oxidation of various substrates. However, they exhibit distinct differences in their reactivity and the stereochemical outcomes of the reactions they mediate.
A key distinction lies in their general reactivity. This compound is generally observed to be less reactive than many other N-sulfonyloxaziridines, including N-sulfamyloxaziridines. orgsyn.org This reduced reactivity can be advantageous, leading to higher selectivity in certain transformations. For instance, while it can asymmetrically oxidize sulfides to sulfoxides, the enantiomeric excesses (ee) achieved are often moderate, ranging from 3% to 77%. orgsyn.org In contrast, enantiomerically pure N-sulfamyloxaziridines have demonstrated higher efficiency in this regard, affording sulfoxides with enantiomeric excesses ranging from 30% to 91%. orgsyn.org
The true strength of this compound lies in the asymmetric hydroxylation of enolates and organometallic reagents. In these reactions, it consistently provides good to excellent chemical yields and high levels of stereoselectivity, with enantiomeric excesses often falling in the range of 50% to over 95%. orgsyn.orgorganic-chemistry.org This makes it the reagent of choice for the synthesis of optically active α-hydroxy carbonyl compounds, which are valuable intermediates in the synthesis of numerous biologically active natural products. orgsyn.orgdrexel.edu
While N-sulfamyloxaziridines are also capable of enolate hydroxylation, the stereoselectivity can be highly dependent on the specific structure of the N-sulfamyloxaziridine and the substrate. For instance, in certain cases, they have been employed in the synthesis of natural products via diastereoselective hydroxylations. uwindsor.ca
The following table provides a comparative overview of the performance of this compound and N-sulfamyloxaziridines in key asymmetric oxidations.
| Substrate Type | Reagent | Transformation | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Sulfide (B99878) | This compound | Sulfoxidation | - | 3-77 | orgsyn.org |
| Sulfide | N-Sulfamyloxaziridine | Sulfoxidation | - | 30-91 | orgsyn.org |
| Ketone Enolate | This compound | α-Hydroxylation | Good to Excellent | 50->95 | orgsyn.orgorganic-chemistry.org |
| Ketone Enolate | N-Sulfamyloxaziridine | α-Hydroxylation | - | - | uwindsor.ca |
| Grignard Reagents | This compound | Hydroxylation | Good to Excellent | - | orgsyn.org |
Advantages and Limitations of this compound in Specific Asymmetric Transformations
The utility of this compound is underscored by its specific advantages in certain asymmetric transformations, while also presenting limitations in others.
Advantages:
One of the most significant advantages of this compound is its exceptional performance in the asymmetric hydroxylation of prochiral enolates . This reaction provides a reliable method for the synthesis of α-hydroxy ketones with high enantiopurity. For example, the sodium enolates of various ketones react with this oxaziridine (B8769555) to yield the corresponding α-hydroxy ketones with enantiomeric excesses typically between 60% and 95%. organic-chemistry.org This has been instrumental in the synthesis of complex natural products. drexel.edu
Another key advantage is its effectiveness in the hydroxylation of organometallic reagents , such as Grignard and organolithium reagents. orgsyn.org These reactions proceed with high yields and minimal side reactions, offering a direct route to chiral alcohols.
The relatively low reactivity of this compound can also be a benefit. It exhibits chemoselectivity, for instance, by not reacting with amines or alkenes, which allows for the selective oxidation of other functional groups within a molecule. orgsyn.org
Limitations:
A notable limitation is its lower stereoselectivity in the oxidation of certain substrates . For example, while it oxidizes trisubstituted ketone enolates with very good stereoselectivity, the oxidation of tetrasubstituted enolates results in significantly lower enantiomeric excesses (21-30% ee). organic-chemistry.org Similarly, the enantioselectivity in the oxidation of acyclic tertiary substituted ketone enolates can be poor (9-21% ee). drexel.edu
Furthermore, in the asymmetric oxidation of sulfides , while it does induce chirality, the enantiomeric excesses achieved are often modest and can vary widely depending on the sulfide's structure. orgsyn.org This makes it a less desirable choice compared to other more effective reagents for this specific transformation.
The following table summarizes the performance of this compound in specific asymmetric transformations, highlighting its advantages and limitations.
| Transformation | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Advantage/Limitation | Reference |
| Enolate Hydroxylation | Trisubstituted Ketone Enolate | α-Hydroxy Ketone | High | 60-95 | Advantage: High ee | organic-chemistry.org |
| Enolate Hydroxylation | Tetrasubstituted Ketone Enolate | α-Hydroxy Ketone | - | 21-30 | Limitation: Low ee | organic-chemistry.org |
| Enolate Hydroxylation | Acyclic Tertiary Substituted Ketone Enolate | α-Hydroxy Ketone | - | 9-21 | Limitation: Low ee | drexel.edu |
| Sulfide Oxidation | Thioanisole | (R)-Methyl phenyl sulfoxide | - | 47 | Limitation: Moderate ee | orgsyn.org |
| Alkene Oxidation | - | - | No Reaction | - | Limitation/Advantage (Chemoselectivity) | orgsyn.org |
| Amine Oxidation | - | - | No Reaction | - | Limitation/Advantage (Chemoselectivity) | orgsyn.org |
Scope and Applicability Relative to Other Chiral Oxidants
The scope and applicability of this compound are best contextualized by comparing it with other classes of chiral oxidizing agents, such as those used in Jacobsen-Katsuki epoxidation and Sharpless epoxidation.
Comparison with Jacobsen-Katsuki Epoxidation:
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins, often yielding high enantiomeric excesses. organic-chemistry.orgopenochem.orgwikipedia.org In stark contrast, this compound is generally unreactive towards alkenes. orgsyn.org Therefore, for the asymmetric epoxidation of isolated double bonds, the Jacobsen-Katsuki catalysts are far superior. The scope of the two reagents is thus complementary, with the oxaziridine being the reagent of choice for enolate hydroxylation and the Jacobsen catalyst for alkene epoxidation.
Comparison with Sharpless Asymmetric Epoxidation:
The Sharpless asymmetric epoxidation is highly specific for the epoxidation of allylic alcohols, delivering products with very high and predictable stereochemistry. This compound does not typically perform this transformation. Its utility lies in the oxidation of nucleophilic species like enolates and organometallics, a reactivity profile distinct from the Sharpless protocol.
Comparison with Peroxy Acids (e.g., m-CPBA):
While achiral peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common epoxidizing agents, achieving high enantioselectivity requires the use of a chiral substrate or a chiral catalyst. This compound, being a stoichiometric chiral reagent, directly induces chirality. In sulfide oxidation, both m-CPBA and the oxaziridine can be used; however, the latter provides a direct, albeit sometimes moderately selective, route to chiral sulfoxides without the need for a separate chiral auxiliary or catalyst.
Future Research Directions and Potential Innovations
Exploration of Novel Substrates and Reaction Classes for Asymmetric Oxidation
Future research is poised to expand the substrate scope of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine beyond its traditional applications. While its effectiveness in oxidizing sulfides, selenides, and various enolates is known, there is considerable potential in exploring its reactivity with more complex and electronically diverse nucleophiles. orgsyn.org
Novel Substrates:
Organophosphorus Compounds: The mild and selective nature of the oxaziridine (B8769555) makes it a candidate for the enantioselective oxidation of P(III) compounds. glenresearch.com Research into the oxidation of phosphites, phosphonamidates, and other phosphorus-containing substrates could yield valuable chiral phosphonates and phosphates, which are important in medicinal chemistry and materials science. glenresearch.com An emerging application is its use as a non-aqueous oxidizer in automated oligonucleotide synthesis, where it offers an alternative to standard iodine-based solutions that can damage sensitive monomers like 7-deaza-dG. glenresearch.com
Organoboron Compounds: The asymmetric oxidation of organoboranes and boronic esters to chiral alcohols and phenols represents a significant opportunity. Developing protocols for these transformations would provide a valuable alternative to existing methods.
Complex Natural Product Scaffolds: While it has been used for the diastereoselective hydroxylation of chlorophyll (B73375) enolates, a systematic exploration of its application in the late-stage functionalization of other complex natural products could provide efficient routes to novel, biologically active derivatives.
New Reaction Classes:
Asymmetric C-H Oxidation: A major frontier in organic synthesis is the selective oxidation of unactivated C-H bonds. Future work could focus on developing systems where this compound, possibly in conjunction with a transition metal catalyst, can achieve enantioselective hydroxylation of aliphatic C-H bonds.
Kinetic Resolution: Exploring the reagent's utility in the kinetic resolution of racemic mixtures of alcohols, amines, or other functional groups via selective oxidation of one enantiomer could provide a practical method for accessing a wider range of chiral molecules.
The table below summarizes established and potential substrates for asymmetric oxidation.
| Substrate Class | Product Type | Status | Potential Application |
| Enolates (Ketone, Ester, Amide) | α-Hydroxy Carbonyls | Established | Synthesis of chiral building blocks orgsyn.orgorganic-chemistry.org |
| Sulfides | Chiral Sulfoxides | Established | Synthesis of proton pump inhibitors alfachemic.com |
| Organometallics (Li, Mg) | Alcohols, Phenols | Established | General asymmetric synthesis orgsyn.org |
| Phosphites / P(III) Compounds | Chiral Phosphates / P(V) | Investigated | Oligonucleotide synthesis, Medicinal chemistry glenresearch.com |
| Organoboron Compounds | Chiral Alcohols, Phenols | Proposed | Alternative to existing oxidation methods |
| Alkanes (C-H bonds) | Chiral Alcohols | Proposed | Late-stage functionalization, C-H activation |
Development of Recyclable Systems and Immobilized Variants
A significant drawback of stoichiometric reagents like this compound is the generation of a molar equivalent of the corresponding sulfonimine byproduct, which complicates purification and leads to waste. Developing recyclable systems is a key goal for improving the sustainability of processes that use this oxidant.
The most promising strategy is the immobilization of the oxaziridine or its precursor sulfonimine onto a solid support. This heterogeneous approach allows for easy separation of the reagent and byproduct from the reaction mixture by simple filtration, enabling their potential reuse.
Immobilization Strategies:
Inorganic Supports: Research has shown that impregnating the oxaziridine onto inorganic supports like silica nanoparticles and magnesium oxide (MgO) is a viable strategy. nih.gov These materials offer high surface area and good mechanical and thermal stability. Future work should focus on optimizing the loading capacity and preventing leaching of the active species from the support.
Polymeric Supports: Attaching the camphor (B46023) scaffold to a polymer backbone, such as polystyrene or polyethylene glycol (PEG), could create robust, reusable oxidizing agents. The polymer's physical properties could be tuned to suit different reaction conditions (e.g., solubility in specific solvents).
Magnetic Nanoparticles: Immobilization on magnetic nanoparticles (e.g., Fe₃O₄) offers a particularly attractive method for separation, as the reagent could be recovered from the reaction mixture using an external magnet.
The primary challenge in developing these systems is maintaining the high reactivity and stereoselectivity of the parent oxaziridine while ensuring the stability and reusability of the immobilized variant over multiple cycles. The sulfonimine byproduct generated on the support would need to be efficiently re-oxidized in a separate step to regenerate the active oxaziridine for subsequent use.
Green Chemistry Approaches and Sustainable Synthesis Methodologies
Aligning the synthesis and use of this compound with the principles of green chemistry is a critical area for future innovation. This involves improving the efficiency of its synthesis and developing catalytic methods for its use.
Sustainable Synthesis: The established synthesis begins with commercially available (1R)-(-)-10-camphorsulfonic acid. uiowa.edu The process involves conversion to the sulfonyl chloride, then to the sulfonamide, followed by cyclization to the sulfonimine, and finally oxidation to the oxaziridine. orgsyn.orguiowa.edu
Process Optimization: More efficient procedures that avoid the isolation of intermediates, such as directly converting the sulfonic acid to the sulfonamide, reduce solvent use and waste. orgsyn.org
Greener Reagents: The final oxidation step typically employs buffered potassium monoperoxysulfate (Oxone) or peracetic acid, which are relatively green oxidants as their byproducts are benign salts or acetic acid. chemicalbook.com Future research could explore even more sustainable terminal oxidants, such as hydrogen peroxide, coupled with a suitable catalyst. mdpi.com
Catalytic Methodologies: The ultimate goal is to use the chiral camphor scaffold in a catalytic manner. This would involve an in situ regeneration of the oxaziridine from the sulfonimine byproduct using a stoichiometric terminal oxidant.
Organocatalytic Oxidation: Research into catalytic systems where a substoichiometric amount of the sulfonimine is oxidized in situ has shown promise. mdpi.comnih.gov For example, the catalytic asymmetric Rubottom oxidation has been developed using an in situ generated N-sulfonyl oxaziridine with hydrogen peroxide as the terminal oxidant. mdpi.com Applying this concept to the camphorsulfonyl system would dramatically reduce waste and improve the atom economy of the oxidation process.
Applications in Environmental Remediation Technologies (e.g., Chemical Warfare Agent Degradation)
A novel and highly impactful application for this compound is in environmental remediation, specifically for the neutralization of chemical warfare agents (CWAs). Its ability to selectively oxidize sulfur atoms makes it particularly effective for degrading sulfur mustard.
Degradation of Sulfur Mustard: Bis-2-chloroethyl sulfide (B99878), commonly known as sulfur mustard (HD), is a persistent and highly toxic vesicant agent. nih.gov Research has demonstrated that this compound can efficiently and safely degrade sulfur mustard through oxidation.
Reactive Adsorbents: The oxaziridine can be impregnated onto solid adsorbents like magnesium oxide (MgO) or silica. nih.gov These solid, reactive materials can be used for the in-situ degradation of sulfur mustard.
Mechanism and Products: The oxaziridine oxidizes the toxic sulfide group in sulfur mustard to the corresponding non-toxic sulfoxide. nih.gov This detoxification pathway avoids the formation of more hazardous over-oxidation products.
Kinetics: Studies on adsorbent systems loaded with the oxaziridine show rapid, first-order degradation kinetics for both sulfur mustard and its simulant compounds. The half-life for the degradation of sulfur mustard was found to be 120 minutes, while simulants were degraded in under 30 minutes. nih.gov
The table below presents kinetic data for the degradation of sulfur mustard and its simulants using an MgO-impregnated oxaziridine system. nih.gov
| Compound | Type | Half-life (t₁/₂) | Product |
| Dibutyl sulfide (DBS) | Simulant | < 30 min | Dibutyl sulfoxide |
| Ethyl 2-hydroxyethyl sulfide (HEES) | Simulant | < 30 min | Corresponding sulfoxide |
| Sulfur Mustard (HD) | CWA | 120 min | Non-toxic sulfoxide |
Future research in this area will focus on incorporating these reactive adsorbent materials into practical decontamination equipment, such as filters for nuclear, biological, and chemical (NBC) protection systems and formulations for treating contaminated surfaces and wastewater. nih.gov
Q & A
Q. What are the standard protocols for using (1R)-(-)-(10-Camphorsulfonyl)oxaziridine (CSO) as an oxidizing agent in solid-phase oligonucleotide synthesis?
CSO is employed under anhydrous conditions to avoid hydrolysis or iodine sensitivity in moisture-sensitive reactions. Protocols recommend a 6-minute oxidation step (split into 200 s and 160 s intervals) to ensure complete conversion of phosphite triesters to phosphate triesters. This contrasts with iodine-based oxidizers, which require only 18 seconds but are incompatible with water-sensitive substrates .
Q. What precautions are necessary to ensure the stability of this compound during storage?
Due to the inherent instability of oxaziridine derivatives, CSO should be stored under inert atmospheres (e.g., nitrogen or argon) at low temperatures (-20°C). Exposure to moisture or light should be minimized to prevent decomposition into sulfonylimine byproducts .
Q. How can researchers verify the enantiomeric purity of sulfoxides synthesized via CSO-mediated asymmetric oxidation?
High-performance liquid chromatography (HPLC) with chiral columns or polarimetry are standard methods. For example, enantiomeric excess (ee) values exceeding 90% have been reported for sulfoxides using chiral CSO derivatives, validated by comparison to known standards .
Advanced Research Questions
Q. How does the pseudoaxial conformation of this compound influence its stereoselective reactivity?
X-ray crystallography reveals that the oxaziridine ring adopts a pseudoaxial conformation, with dihedral angles between the camphor backbone and sulfonyl group critical for directing enantioselectivity. For instance, a dihedral angle of 97.16° between the oxaziridine ring and nitro functional groups in related compounds correlates with high stereochemical control in α-hydroxylation reactions .
Q. What strategies mitigate competing side reactions when oxidizing sulfur-containing substrates with CSO?
Thioether moieties (e.g., in biotin-tagged peptides) are susceptible to overoxidation by CSO. Substituting tert-butyl hydroperoxide (tBuOOH) for CSO in such cases reduces sulfur oxidation while maintaining phosphite-to-phosphate conversion efficiency. Solvent polarity adjustments (e.g., using acetonitrile over THF) further suppress unwanted side reactions .
Q. How do solvent polarity and temperature affect the reaction kinetics of CSO-mediated α-hydroxylation of ketones?
Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing the transition state during enolate oxidation. Lower temperatures (-78°C) improve enantioselectivity by slowing competing pathways, as demonstrated in taxol precursor syntheses. Kinetic studies using stopped-flow NMR or computational modeling (DFT) can quantify these effects .
Q. Can computational models predict stereochemical outcomes in CSO-driven asymmetric oxidations?
Density functional theory (DFT) simulations, such as B3LYP/6-311++G(d,p), model the oxaziridine’s transition state geometry and steric interactions with substrates. These models align with empirical data, enabling a priori predictions of ee values for sulfoxides and hydroxylated ketones .
Methodological Considerations
Q. What are the advantages of CSO over iodine-based oxidizers in DNA synthesis under anhydrous conditions?
CSO eliminates water and iodine, which can hydrolyze or degrade sensitive nucleobases (e.g., 5-methylcytosine) or phosphoramidite linkages. Its slow oxidation kinetics (6 minutes vs. 18 seconds for iodine) require protocol adjustments but ensure higher fidelity in long oligonucleotide syntheses .
Q. How can researchers integrate CSO into automated solid-phase synthesizers without compromising yield?
Optimize flow rates and solvent systems (e.g., anhydrous acetonitrile) to prevent reagent precipitation. Pre-mixing CSO with stabilizers like 2,6-lutidine improves solubility and reduces clogging in microfluidic channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
